molecular formula C15H16N6O B2638238 {2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine CAS No. 946298-72-2

{2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine

Cat. No. B2638238
CAS RN: 946298-72-2
M. Wt: 296.334
InChI Key: BGHQQQAJFHIGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine, also known as MPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPA is a derivative of pteridine and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

Pteridine derivatives, including those related to "{2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine," have been a focal point in synthetic chemistry due to their complex structure and potential biological activities. Research efforts such as those by Neilsen et al. (1987) have developed unequivocal synthesis methods for pteridine derivatives, contributing significantly to immunological testing and the exploration of new compounds with potential pharmacological applications (Neilsen, Broadbent, & Hennen, 1987). Similarly, the work by Śladowska et al. (1986) on the alkylamination of pteridines showcases the chemical versatility and reactivity of these compounds, expanding the toolkit for synthesizing novel pteridine-based molecules (Śladowska, Veldhuizen, & Plas, 1986).

Biochemical and Biophysical Research

Pteridine derivatives exhibit a wide range of biochemical functionalities, serving as cofactors in enzymatic reactions crucial for metabolic pathways. The study by Williams and Ayling (1973) on the mass spectral analysis of substituted pteridines and their analogs provides essential insights into the structural and functional roles of these compounds in biological systems (Williams & Ayling, 1973). Further, the research on pyrimidines as cofactors for phenylalanine hydroxylase by Bailey and Ayling (1978) highlights the potential of pteridine analogs in modulating the activity of key enzymes involved in amino acid metabolism (Bailey & Ayling, 1978).

Applications in Drug Discovery and Development

The exploration of pteridine derivatives in drug discovery has led to significant findings regarding their pharmacological properties and mechanisms of action. For instance, the metabolic fate of the pteridine diuretic, Wy-5256, was elucidated through studies by Sisenwine and Walkenstein (1969), offering valuable information on the absorption, transformation, and excretion pathways of pteridine-based drugs in various animal models (Sisenwine & Walkenstein, 1969).

properties

IUPAC Name

2-N-(2-methoxyethyl)-4-N-phenylpteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-22-10-9-18-15-20-13-12(16-7-8-17-13)14(21-15)19-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHQQQAJFHIGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.